Tris(o-phenylenedioxy)cyclophosphazene
Description
General Overview of Cyclophosphazenes: Structure, Bonding, and Synthetic Versatility
Cyclophosphazenes are a class of inorganic heterocyclic compounds characterized by a ring structure composed of alternating phosphorus and nitrogen atoms. researchgate.netmdpi.com The general formula for these compounds is (NPX₂)n, where 'n' is typically 3 or 4, representing the trimer and tetramer, respectively. The most common and extensively studied is the trimer, hexachlorocyclotriphosphazene (N₃P₃Cl₆). The structure of the phosphazene ring is notable for its stability. researchgate.net The P-N bonds within the ring are all equivalent in length, measured at approximately 157 picometers in hexachlorocyclotriphosphazene. wikipedia.org This bond length is shorter than a typical P-N single bond (around 177 pm), suggesting a degree of delocalized π-bonding within the ring, a topic that has been a subject of long-standing academic discussion. wikipedia.orgnih.gov The molecule possesses D₃h symmetry, with each phosphorus atom being tetrahedral. wikipedia.org
The immense synthetic versatility of cyclophosphazenes is a cornerstone of their chemical significance. researchgate.netmdpi.com This versatility arises from the high reactivity of the phosphorus-chlorine (P-Cl) bonds in the precursor, hexachlorocyclotriphosphazene. researchgate.net The six chlorine atoms can be readily replaced by a vast array of nucleophiles, including amines, alkoxides, aryloxides, and organometallic reagents, through nucleophilic substitution reactions. mdpi.com This allows for the precise tailoring of the final compound's physical and chemical properties, such as thermal stability, flame retardancy, and biological activity, by simply changing the substituent groups. mdpi.comresearchgate.net
Historical Development and Evolution of Phosphazene Research in Academic Contexts
The study of phosphazene chemistry dates back to the 19th century, with the first synthesis of a chlorophosphazene credited to Liebig and Wöhler, and independently by Rose, through the reaction of phosphorus pentachloride and ammonia. researchgate.netnumberanalytics.com For many years, these compounds, then known as phosphonitrilic halides, remained a subject of academic curiosity. taylorandfrancis.com
A pivotal moment in phosphazene research occurred in the mid-1960s when Allcock and his research group demonstrated the thermal ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene to produce high molecular weight poly(dichlorophosphazene). researchgate.netnih.gov This linear polymer, while hydrolytically unstable, served as a macromolecular intermediate. Subsequent substitution of its chlorine atoms with stable organic groups led to the creation of a wide range of stable and technologically valuable inorganic polymers. nih.gov This breakthrough catalyzed a surge in both academic and industrial research. nih.gov Further research, partly driven by military interest in new fire-resistant and wide-temperature-range elastomeric materials, significantly expanded the field, leading to the development of phosphazene-based fluids, elastomers, and plastics. researchgate.net
Significance of Hexachlorocyclotriphosphazene (N₃P₃Cl₆) as a Precursor in Advanced Chemical Synthesis
Hexachlorocyclotriphosphazene (N₃P₃Cl₆), often abbreviated as HCCP, is the quintessential starting material in phosphazene chemistry. mdpi.com It is a cyclic trimer with a stable phosphorus-nitrogen backbone and six highly reactive P-Cl bonds, making it an exceptionally versatile precursor. researchgate.netmdpi.com Its importance lies in its function as a molecular scaffold for the synthesis of a vast library of organic-inorganic hybrid molecules with diverse functionalities. researchgate.net
The nucleophilic substitution of the chlorine atoms can be controlled to achieve different degrees of substitution, from single replacements to the complete substitution of all six chlorine atoms. karabuk.edu.tr This allows for the creation of monosubstituted, disubstituted (geminal or non-geminal), and fully substituted derivatives. karabuk.edu.tr Beyond small molecules, N₃P₃Cl₆ is the primary monomer for producing poly(dichlorophosphazene), which is then used to synthesize over 700 different poly(organophosphazenes) with a wide array of properties and applications, including flame retardants, biomedical materials, and high-performance polymers. researchgate.netnumberanalytics.com The compound is also a reagent for synthesizing dendrimers and can act as a ligand precursor for transition metals. ottokemi.comottokemi.com
Table 1: Properties of Hexachlorocyclotriphosphazene (N₃P₃Cl₆)
| Property | Value |
|---|---|
| Chemical Formula | (NPCl₂)₃ |
| Molecular Weight | 347.66 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 112-115 °C |
| Density | 1.98 g/mL at 25 °C |
| CAS Number | 940-71-6 |
Data sourced from multiple references. ottokemi.comottokemi.com
Rationale for Dedicated Academic Research on Tris(o-phenylenedioxy)cyclophosphazene: Unique Structural Motifs and Emergent Research Avenues
This compound, hereafter referred to as TPP, is a fully substituted derivative of N₃P₃Cl₆. acs.org It is synthesized by the reaction of N₃P₃Cl₆ with catechol (o-dihydroxybenzene) in the presence of a base. acs.org The dedicated research interest in TPP stems from its unique spiro-aromatic structural motif and the emergent properties and applications that arise from this architecture.
In TPP, three catechol units are attached to the three phosphorus atoms of the cyclophosphazene ring, creating a rigid, paddle-wheel-like structure. This specific arrangement leads to several interesting research avenues:
Supramolecular Chemistry and Host-Guest Systems: The unique shape of TPP allows it to self-assemble into crystalline structures containing well-defined, one-dimensional nanochannels. acs.org These channels exhibit remarkable properties for molecular inclusion and separation. Research has shown that TPP can entrap various small molecules and even polymers within its tunnels, with selectivity based on the guest's size, shape, and end-group functionality. researchgate.net This makes TPP a compelling building block for creating organic zeolites and materials for gas storage and selective separation. acs.org
Non-Halogenated Flame Retardants: The inherent phosphorus and nitrogen content of the phosphazene core imparts flame retardant properties. acs.org TPP serves as an effective non-halogenated flame retardant for various polymers, such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and poly(butylene terephthalate) (PBT), which is a significant advantage due to environmental and health concerns associated with halogenated flame retardants. acs.org
Catalysis: Recent studies have explored the use of TPP as a promoter or pre-catalyst in organic synthesis. For instance, it has been shown to be effective in promoting the direct formation of amide bonds between aromatic acids and amines, a fundamental reaction in chemistry. researchgate.net
The combination of thermal stability, a unique host structure, and flame-retardant capabilities ensures that TPP remains a subject of active academic and potentially industrial research. acs.org
Table 2: Properties of this compound (TPP)
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₂N₃O₆P₃ |
| Molecular Weight | 459.2 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 522.2 K (249.05 °C) |
| Enthalpy of Fusion | 42.56 J·g⁻¹ |
| CAS Number | 311-03-5 |
Data sourced from multiple references. acs.orgnih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
311-03-5 |
|---|---|
Molecular Formula |
C18H12N3O6P3 |
Molecular Weight |
459.2 g/mol |
InChI |
InChI=1S/C18H12N3O6P3/c1-2-8-14-13(7-1)22-28(23-14)19-29(24-15-9-3-4-10-16(15)25-29)21-30(20-28)26-17-11-5-6-12-18(17)27-30/h1-12H |
InChI Key |
XGNHEICZCRPVHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OP3(=NP4(=NP5(=N3)OC6=CC=CC=C6O5)OC7=CC=CC=C7O4)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)OP3(=NP4(=NP5(=N3)OC6=CC=CC=C6O5)OC7=CC=CC=C7O4)O2 |
Synonyms |
TPP cpd tris(o-phenylenedioxy)cyclotriphosphazene |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Studies of Tris O Phenylenedioxy Cyclophosphazene
Precision Synthesis of Tris(o-phenylenedioxy)cyclophosphazene
The creation of this compound is a testament to the precision achievable in modern synthetic chemistry. The process relies on carefully controlled reactions, specifically the nucleophilic substitution on a readily available inorganic precursor.
Nucleophilic Substitution Reactions from Hexachlorocyclotriphosphazene: Optimized Protocols
The primary and most effective route for synthesizing this compound is through the nucleophilic substitution reaction of hexachlorocyclotriphosphazene (N₃P₃Cl₆) with catechol (o-dihydroxybenzene). cmu.edu This reaction is a cornerstone of phosphazene chemistry, where the highly reactive P-Cl bonds on the phosphazene ring are targeted by nucleophiles. nih.govacs.org In this specific synthesis, catechol acts as a bidentate nucleophile, replacing two chlorine atoms on the same phosphorus atom to form a stable five-membered spirocyclic ring.
The reaction is typically carried out in a suitable organic solvent, with tetrahydrofuran (B95107) (THF) being a common choice. cmu.edu An acid scavenger, usually a tertiary amine like triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. cmu.edu The complete substitution of all six chlorine atoms by three catechol molecules yields the highly stable, fully substituted this compound. cmu.edu The product is typically a crystalline solid that can be purified by techniques such as Soxhlet extraction and vacuum sublimation. cmu.edu
Table 1: Optimized Protocol for this compound Synthesis
| Parameter | Condition | Source(s) |
|---|---|---|
| Starting Material | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | cmu.edu |
| Nucleophile | Catechol (1,2-dihydroxybenzene) | cmu.edu |
| Base | Triethylamine (Et₃N) | cmu.edu |
| Solvent | Tetrahydrofuran (THF) | cmu.edu |
| Reaction Type | Nucleophilic Substitution | nih.govacs.org |
| Purification | Soxhlet extraction (Benzene), Vacuum Sublimation | cmu.edu |
Regioselective and Stereoselective Synthetic Approaches in Phosphazene Chemistry
The synthesis of this compound is a prime example of a highly regioselective process. When cyclic phosphazenes react with difunctional nucleophiles, several outcomes are possible, including the formation of spiro, ansa (where the nucleophile bridges two different phosphorus atoms on the same ring), and bridged structures. researchgate.net The selectivity is strongly dependent on factors like the chain length of the nucleophile and the reaction conditions. researchgate.net
In the case of catechol, its rigid structure and the short distance between its two hydroxyl groups strongly favor a geminal substitution pattern, where both nucleophilic sites attack the same phosphorus atom. This leads exclusively to the formation of a spirocyclic ring. This high regioselectivity ensures that the reaction proceeds cleanly to form the desired tris-spiro product without the formation of ansa or intermolecularly bridged side products. The development of synthetic methods to achieve such high regio- and stereoselectivity is a significant challenge in the synthesis of spirocyclic compounds. researchgate.netrsc.org The ability to control the spatial arrangement of substituents is fundamental to designing molecules with specific properties. nih.gov
Development of Green Chemistry Principles and Sustainable Synthesis Routes for Cyclophosphazenes
Applying the principles of green chemistry to the synthesis of cyclophosphazenes is an area of growing importance. nih.govyale.edu The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. yale.edujddhs.com
The standard synthesis of this compound can be evaluated against these principles:
Safer Solvents and Auxiliaries : The use of solvents like THF and benzene (B151609) is common, but green chemistry encourages finding safer alternatives or developing solvent-free reaction conditions. jddhs.com
Waste Prevention : It is better to prevent waste than to treat it after it has been created. yale.edu The generation of hydrochloride salts is a significant drawback. Future research could focus on catalytic routes or the use of recyclable bases to minimize this waste stream.
Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org While some phosphazene syntheses require elevated temperatures, optimizing conditions for lower energy consumption is a key green objective. jddhs.com
There is significant potential to develop more sustainable routes for cyclophosphazene synthesis, potentially revolutionizing the field from both an environmental and economic perspective. nih.gov
Mechanistic Elucidation of Reaction Pathways
Understanding the mechanism of how this compound is formed is crucial for optimizing its synthesis and for designing new derivatives. This involves studying the reaction kinetics and identifying the transient species that exist during the reaction.
Kinetic Studies of Substitution and Derivatization Reactions
The reaction of hexachlorocyclotriphosphazene with catechol is a multistep nucleophilic substitution process. Kinetic studies of related phosphazene substitution reactions reveal that the rate is influenced by several factors, including the concentration of reactants, the nature of the nucleophile, the solvent, and the temperature. acs.org
Table 2: Factors Influencing Substitution Reaction Kinetics
| Factor | Influence on Reaction Rate | Source(s) |
|---|---|---|
| Nucleophile Concentration | Higher concentration generally increases the rate. | researchgate.net |
| Temperature | Higher temperature typically increases the rate. | nih.gov |
| Solvent Polarity | Can influence the solvation of reactants and transition states, affecting the rate. | researchgate.net |
| Steric Hindrance | Increasing substitution on the phosphazene ring slows down subsequent reaction steps. | nih.gov |
| Leaving Group Ability | The P-Cl bond is highly reactive, making chloride an excellent leaving group. | nih.gov |
Identification and Characterization of Reaction Intermediates
The conversion of hexachlorocyclotriphosphazene to this compound does not occur in a single step but proceeds through partially substituted intermediates. nih.gov By controlling the stoichiometry of the reactants, it is possible to isolate these intermediates. The primary intermediates are the mono-spiro and di-spiro substituted compounds.
The reaction pathway is as follows:
N₃P₃Cl₆ + 1 Catechol → [N₃P₃Cl₄(O₂C₆H₄)] (Mono-spiro intermediate)
[N₃P₃Cl₄(O₂C₆H₄)] + 1 Catechol → [N₃P₃Cl₂(O₂C₆H₄)₂] (Di-spiro intermediate)
[N₃P₃Cl₂(O₂C₆H₄)₂] + 1 Catechol → [N₃P₃(O₂C₆H₄)₃] (Final Product)
These intermediates can be identified and characterized using various spectroscopic techniques, most notably ³¹P NMR spectroscopy. nih.gov The phosphorus atoms in different chemical environments (e.g., PCl₂ vs. P(spiro)) exhibit distinct chemical shifts in the ³¹P NMR spectrum, allowing for unambiguous structural confirmation. nih.gov For instance, the chemical shift for a PCl₂ group is different from that of a phosphorus atom incorporated into a spiro-dioxybiphenyl group. nih.gov Mass spectrometry and elemental analysis are also used to confirm the identity and purity of these intermediate compounds. nih.govdergipark.org.tr
Table 3: Reaction Intermediates and Spectroscopic Characterization
| Intermediate | Formula | Key Characterization Technique | Expected ³¹P NMR Signals | Source(s) |
|---|---|---|---|---|
| Mono-spiro Intermediate | [N₃P₃Cl₄(O₂C₆H₄)] | ³¹P NMR Spectroscopy | Two signals: one for the P(spiro) center and one for the PCl₂ centers. | nih.gov |
| Di-spiro Intermediate | [N₃P₃Cl₂(O₂C₆H₄)₂] | ³¹P NMR Spectroscopy | Two signals: one for the P(spiro) centers and one for the PCl₂ center. | nih.gov |
| Final Product | [N₃P₃(O₂C₆H₄)₃] | ³¹P NMR Spectroscopy | A single signal, indicating all three phosphorus atoms are in identical chemical environments. | cmu.edu |
Influence of Solvent Systems and Catalytic Agents on Reaction Mechanisms
The synthesis of this compound from hexachlorocyclotriphosphazene and catechol is a nucleophilic substitution reaction where the solvent and base (acting as a catalytic agent or promoter) play crucial roles in the reaction's efficiency and outcome. The mechanism involves the stepwise replacement of chlorine atoms on the phosphazene ring with catecholate moieties.
A common and documented synthetic protocol utilizes tetrahydrofuran (THF) as the solvent and anhydrous sodium carbonate as a base. acs.org In this system, the reaction proceeds under reflux conditions. acs.org
Role of the Solvent System:
Tetrahydrofuran (THF): As a polar aprotic solvent, THF is effective at dissolving both the hexachlorocyclotriphosphazene precursor and the catechol nucleophile. Its boiling point allows for the reaction to be conducted at an elevated temperature, which increases the reaction rate. Furthermore, its ability to solvate the sodium cation of the intermediate catecholate salt facilitates the nucleophilic attack on the phosphorus centers.
Role of the Catalytic Agent:
Anhydrous Sodium Carbonate (Na₂CO₃): This inorganic base is critical for the reaction to proceed. Its primary function is to act as a proton scavenger, deprotonating the hydroxyl groups of catechol to form the much more reactive catecholate dianion. This in-situ generation of the nucleophile is essential for the substitution to occur. The carbonate also neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing potential side reactions or reversal of the substitution. While not a catalyst in the classical sense of being regenerated, it is a crucial agent that promotes the reaction mechanism.
| Component | Type | Function in Reaction Mechanism | Reported Condition |
|---|---|---|---|
| Tetrahydrofuran (THF) | Solvent System | Dissolves reactants; provides appropriate reaction temperature. | Boiling (Reflux) |
| Anhydrous Sodium Carbonate | Base / Promoter | Deprotonates catechol to form the active nucleophile; acts as an HCl scavenger. | Used in molar excess relative to catechol. |
Derivatization and Functionalization Strategies
The functionalization of the this compound scaffold is primarily achieved not by modifying the pre-formed molecule, but by employing strategically substituted precursors during the initial synthesis.
Post-Synthetic Modification via Pendant Group Chemistry
Post-synthetic modification, which would involve chemical reactions on the aromatic rings of the o-phenylenedioxy groups after they have been attached to the phosphazene core, is not a commonly reported strategy for this specific molecule. The chemical literature predominantly focuses on a more versatile approach: the synthesis of the target cyclophosphazene using already-functionalized catechol derivatives. This "pre-functionalization" strategy allows for a vast diversity of structures to be created by simply changing the substituent on the catechol starting material.
Introduction of Diverse Functional Moieties for Tailored Reactivity
The introduction of varied functional groups is achieved by using substituted catechols in the primary synthesis reaction with hexachlorocyclotriphosphazene. This method allows for the precise placement of desired functionalities, which in turn tailors the physical and chemical properties of the resulting cyclophosphazene molecule. Theoretical and synthetic studies have explored this strategy to modulate the molecule's electronic properties and its potential use as a host in "organic zeolite" systems. researchgate.net
Key strategies include:
Extending π-Conjugation: Using catechol derivatives that are fused to other aromatic systems, such as 2,3-dihydroxynaphthalene (B165439) or 9,10-dihydroxyphenanthrene, extends the π-system of the pendant groups. For instance, the synthesis of tris(2,3-triphenylenedioxy)cyclotriphosphazene has been reported, creating a host molecule with a significantly larger porous network. researchgate.net
Incorporating Electron-Donating Groups: Attaching potent electron-donating groups like tetrathiafulvalene (B1198394) (TTF) to the catechol ring has been investigated computationally. researchgate.net This modification is designed to dramatically enhance the electron-donor capacity of the entire molecule, which is a key feature for applications in materials science and organic electronics. researchgate.net
Heteroatom Substitution: The substitution of C-H units in the pendant aryl groups with nitrogen atoms (CH/N heterosubstitution) has also been explored in theoretical studies to fine-tune the electronic structure and host-guest interaction capabilities of the cyclophosphazene cavity. researchgate.net
| Functional Moiety Strategy | Example Precursor | Resulting Cyclophosphazene Derivative | Tailored Property/Purpose | Reference |
|---|---|---|---|---|
| Extended π-Conjugation | 2,3,6,7-tetrahydroxytriphenylene | Tris(2,3-triphenylenedioxy)cyclotriphosphazene | Creation of a larger porous network for clathration. | researchgate.net |
| Enhanced Electron-Donation | Tetrathiafulvalene (TTF)-substituted catechol (theoretical) | TTF-functionalized this compound | Increase electron-donor strength for potential superconductor applications. | researchgate.net |
| Heteroatom Substitution | Pyridinediol (CH/N substituted catechol, theoretical) | N-heterocyclic analogue of this compound | Modulation of host-guest complex stability. | researchgate.net |
Multi-Component Reactions for Constructing Complex Cyclophosphazene Architectures
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. While MCRs are a powerful tool in modern organic synthesis for building molecular complexity, this approach is not the standard method used for constructing complex architectures based on the this compound core.
The construction of derivatives of this compound is almost exclusively achieved through a stepwise, sequential synthesis. This typically involves:
The synthesis of a desired, often complex and pre-functionalized, catechol derivative.
The subsequent nucleophilic substitution reaction of this catechol with hexachlorocyclotriphosphazene.
This stepwise approach provides better control over the final structure, ensuring the formation of the desired symmetrically substituted spiro-compound. The literature on cyclophosphazene chemistry does not provide evidence of a true multi-component reaction involving hexachlorocyclotriphosphazene, a catechol, and other reactants in a one-pot synthesis to yield a complex this compound-based architecture.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Structural Analysis
The precise spatial arrangement of atoms and molecules in the crystalline state of TPP has been elucidated primarily through X-ray diffraction methods. These techniques have revealed a fascinating structural versatility, particularly its ability to exist in different crystalline forms.
Single-crystal X-ray diffraction has been instrumental in defining the molecular conformation of TPP and the nature of the forces governing its crystal packing. When TPP forms inclusion compounds, for instance with benzene (B151609) or bromobenzene, it crystallizes in a hexagonal system, specifically in the P6₃ space group. nih.gov In this arrangement, the TPP molecules act as hosts, forming channel-like voids that extend along the c-axis. nih.gov These channels are capable of accommodating guest molecules.
The conformation of the TPP molecule in these hexagonal adducts is often described as a "paddle-wheel," where the three o-phenylenedioxy groups are oriented somewhat perpendicularly to the central, near-planar phosphazene (P₃N₃) ring. nih.gov The average P-N bond distance in the phosphazene ring is approximately 1.575 Å, and the O-P-O angle within the spirocyclic system is around 97°. nih.gov This O-P-O angle is notably smaller than in many acyclic phosphazene derivatives, a constraint imposed by the five-membered ring formed with the catecholate moiety. nih.gov
Intermolecular interactions in these crystalline adducts are primarily of the van der Waals type between the host TPP molecules and between the host and the entrapped guest molecules. The ordered arrangement of the host creates a specific environment within the channels, influencing the behavior of the included guest species.
Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and has been crucial in studying the polymorphism of TPP and its host-guest adducts. acs.org A significant finding is the clathration-induced solid-state transition of TPP from a monoclinic to a hexagonal crystal system. acs.org The guest-free form of TPP typically adopts a monoclinic crystal lattice. However, upon inclusion of guest molecules like benzene, a structural transformation to the more open hexagonal phase occurs. acs.org
Table 1: Crystallographic Data for Tris(o-phenylenedioxy)cyclophosphazene Inclusion Compounds
| Guest Molecule | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Benzene | Hexagonal | P6₃ | Channel-like voids along c-axis |
| Bromobenzene | Hexagonal | P6₃ | Isomorphous with benzene adduct |
Comprehensive Spectroscopic Investigations
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the electronic environment of specific nuclei within the TPP molecule, both in solution and in the solid state.
In solution, the TPP molecule exhibits a high degree of symmetry, which is reflected in its NMR spectra. Studies in deuterated chloroform (B151607) (CDCl₃) have provided key insights into its structure.
The ³¹P NMR spectrum of TPP in CDCl₃ shows a single resonance, indicating the chemical equivalence of the three phosphorus atoms in the cyclophosphazene ring. This is consistent with a molecule that is either rigidly symmetrical or is undergoing rapid conformational averaging on the NMR timescale.
The ¹H NMR spectrum is characterized by multiplets corresponding to the protons of the o-phenylenedioxy groups. The observed pattern is consistent with the four chemically distinct protons on each aromatic ring.
Table 2: Solution-State NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| ³¹P | 33.73 | Singlet |
| ¹H | 7.11 - 7.09 | Multiplet |
| ¹H | 7.04 - 7.02 | Multiplet |
Data sourced from a study on the solubilities of TPP.
While specific ¹³C and ¹⁵N NMR data for TPP are not as readily available in the cited literature, the principles of structural assignment would be similar. The number of unique signals in the ¹³C NMR spectrum would correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Solid-state NMR (ssNMR) is particularly valuable for studying the structure and dynamics of materials without the need for dissolution. For TPP, ssNMR can differentiate between its polymorphic forms and provide information on the host-guest interactions within its inclusion compounds.
³¹P Solid-State NMR: While specific ³¹P CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR data for TPP is not detailed in the provided search results, studies on the closely related tris(2,3-naphthalenedioxy)cyclotriphosphazene (TNP) offer significant insights. For guest-free TNP, which exists in a monoclinic cell, the ³¹P CP-MAS spectrum is interpreted in accordance with this crystal structure, where the phosphorus environments may be non-equivalent. researchgate.net The spectra can reflect the symmetry of the crystal cell, and residual dipolar coupling to ¹⁴N can also be observed. researchgate.net Upon formation of inclusion compounds, changes in the ³¹P NMR spectrum can indicate alterations in the local environment of the phosphorus atoms due to the structural transition to the hexagonal phase.
¹²⁹Xe Solid-State NMR: The channel-like voids in the hexagonal form of TPP make it an excellent candidate for study using ¹²⁹Xe NMR. Xenon, an inert and highly polarizable atom, is an extremely sensitive probe of its local environment. The chemical shift of ¹²⁹Xe is highly dependent on the size, shape, and chemical nature of the cavities in which it is confined.
Continuous flow laser-polarized ¹²⁹Xe NMR spectroscopy has been successfully applied to study the diffusion of xenon gas within the open-channel structure of TPP. acs.org This technique allows for the characterization of the porous nature of the material. The shape and position of the ¹²⁹Xe NMR signal can provide information about the dimensions of the channels and the interactions between the xenon atoms and the host framework. Furthermore, variable temperature ¹²⁹Xe NMR studies can reveal details about the dynamics of the guest atoms within the host channels. researchgate.netmdpi.com
Vibrational Spectroscopy (FT-IR, Raman): Mode Assignment and Structural Correlations
Vibrational spectroscopy is a powerful tool for probing the bonding and conformational arrangement of this compound. Analysis of Fourier-Transform Infrared (FT-IR) and Raman spectra allows for the assignment of specific vibrational modes to different parts of the molecule, confirming its unique spirocyclic structure.
The FT-IR spectrum of this compound, typically recorded using a KBr wafer, displays several characteristic absorption bands. nih.gov The most significant vibrations are associated with the phosphazene ring (P-N and P=N bonds), the P-O-C linkages created by the spiro-substitution, and the aromatic C-H and C=C bonds of the phenylenedioxy groups.
Key vibrational modes for cyclophosphazene derivatives have been identified through extensive research. nih.gov The asymmetric stretching of the P-N-P bonds in the phosphazene ring is a prominent feature, typically appearing in the 1200-1300 cm⁻¹ region. The P-O-Ar stretching vibrations are also crucial for confirming the substitution pattern and are generally observed in the 950-1250 cm⁻¹ range.
While a detailed Raman spectrum for this specific molecule is not widely published, studies on related spiro-phosphazenes indicate that the symmetric P=N stretching mode is Raman active and typically found between 1190 and 1220 cm⁻¹. Raman spectroscopy is particularly sensitive to the vibrations of the inorganic P-N core, complementing the information obtained from FT-IR. jyoungpharm.org
Interactive Data Table: Selected FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Group |
| ~3060 | Medium | C-H Stretch | Aromatic (Phenyl) |
| ~1600, ~1480 | Strong | C=C Stretch | Aromatic Ring |
| ~1280 | Very Strong | ν_as(P-N-P) | Phosphazene Ring |
| ~1240 | Very Strong | ν(P-O-Ar) | P-O-C Linkage |
| ~950 | Strong | P-O Stretch | O-P-O (Spiro) |
| ~850, ~740 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
| This table is a representation based on data from related compounds and general spectroscopic principles, with specific peak values sourced from the compound's spectral data where available. |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF): Fragmentation Patterns and Molecular Integrity
Mass spectrometry is instrumental in confirming the molecular weight and assessing the integrity of this compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of polar cyclophosphazene derivatives, often revealing the protonated molecular ion [M+H]⁺. asianpubs.orgias.ac.in
The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound provides direct evidence of its molecular mass and offers insights into its fragmentation behavior under electron impact. nih.gov The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 459, which corresponds to the exact molecular weight of the compound (C₁₈H₁₂N₃O₆P₃). nih.govnih.gov This confirms the successful synthesis and stability of the tris-substituted structure.
The fragmentation pattern reveals the step-wise loss of the phenylenedioxy units. The most abundant fragment ion is typically not the molecular ion itself but a stable fragment resulting from an initial cleavage. The spectrum shows significant peaks corresponding to the loss of one or more structural moieties, which is characteristic of many organophosphorus compounds. nih.gov
Interactive Data Table: Key Fragmentation Ions from the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Significance |
| 459 | [C₁₈H₁₂N₃O₆P₃]⁺ | Molecular Ion (M⁺) |
| 353 | [M - C₆H₄O₂]⁺ | Loss of one phenylenedioxy unit |
| 101 | (Fragment) | Represents a smaller, stable ionized portion of the molecule |
| Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |
The presence of the molecular ion peak at m/z 459 provides unequivocal evidence of the molecule's integrity. The observed fragmentation pattern, initiated by the loss of a catecholate group, is consistent with the known chemistry of spiro-phosphazenes, where the P-O bond is often the point of initial fragmentation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence): Electronic Transitions and Photophysical Behavior
The electronic properties of this compound can be characterized using UV-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide information about the electronic transitions between molecular orbitals and the subsequent de-excitation pathways.
The UV-Vis absorption spectrum of the compound, typically measured in a solvent like chloroform or THF, is characterized by absorptions in the ultraviolet region. nih.govresearchgate.net These absorptions are primarily attributed to π→π* transitions within the aromatic phenylenedioxy substituents. The phosphazene ring itself does not significantly absorb in the near-UV or visible range. researchgate.net The conjugation between the oxygen lone pairs and the aromatic rings influences the energy of these transitions.
Interactive Data Table: Electronic Absorption Data for this compound
| Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Transition Type |
| ~270-280 nm | High | π→π |
| ~220-230 nm | High | π→π |
| Data is representational based on typical spectra for this class of compound. nih.govbeilstein-journals.org |
Detailed studies on the photoluminescence (fluorescence and phosphorescence) of this compound are not extensively available in the public domain. However, the photophysical properties of related phosphazene derivatives are an active area of research. beilstein-journals.orgrsc.org For many cyclophosphazenes, fluorescence is often weak unless specific fluorophoric groups are attached. The rigid spiro-structure in this compound could potentially limit non-radiative decay pathways, but without experimental data, its emissive properties remain speculative. beilstein-journals.org
Theoretical and Computational Chemistry of Tris O Phenylenedioxy Cyclophosphazene
Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tris(o-phenylenedioxy)cyclophosphazene at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure, preferred geometries, and reactivity of the molecule.
Density Functional Theory (DFT) has become a primary tool for computational chemistry, offering a balance between accuracy and computational cost by calculating the total energy of a system based on its electron density. core.ac.uknih.gov This approach is particularly effective for determining the ground-state properties of molecules like this compound.
Research has shown that employing DFT with the B3LYP hybrid functional and a 6-31G(d) basis set yields an optimized molecular geometry that is in strong agreement with experimental data obtained from X-ray crystallography. researchgate.net This level of theory accurately predicts the key structural parameters of the molecule, validating the computational model. For instance, the calculated bond lengths and angles closely mirror the experimentally determined values, providing a reliable foundation for further property analysis. researchgate.netpsu.edu The frontier molecular orbitals (HOMO and LUMO) of the neutral molecule have been shown to be significantly localized on the three spirocyclic catechol side groups. researchgate.net
| Parameter | Experimental Value (X-ray Crystallography) psu.edu | Calculated Value (DFT/B3LYP/6-31G(d)) researchgate.net |
|---|---|---|
| P-O Bond Length (Å) | 1.706 - 1.723 | Agrees well with crystal data |
| O-P-O Bond Angle (ring, °) | 91.4 | Agrees well with crystal data |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions for molecular properties. researchgate.net For phosphazene systems, ab initio calculations are crucial for benchmarking results from other methods and for investigating electronic phenomena where high accuracy is paramount. These calculations have been applied to a range of phosphazene compounds to study their electronic structure and explore their potential as building blocks for larger polymers. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electron distribution within a molecule. nih.gov It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs. nih.gov
Molecular Dynamics Simulations: Conformational Analysis and Supramolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules, revealing information about conformational changes, solvent effects, and intermolecular interactions over time. nih.gov
MD simulations are well-suited to study how this compound behaves in a liquid environment. By explicitly including solvent molecules in the simulation box, it is possible to model the intricate interactions between the solute and the solvent. nih.gov These simulations can elucidate how different solvents influence the conformational flexibility of the cyclophosphazene ring and its bulky side groups.
This theoretical insight complements experimental solubility studies. For example, this compound exhibits varying solubility in different organic solvents. acs.org MD simulations can help explain these differences at a molecular level by analyzing the interaction energies and structural ordering of the solvent around the solute molecule.
| Solvent | Mole Fraction Solubility (10³x) |
|---|---|
| Ethanol | 0.019 |
| Ethyl Acetate | 0.291 |
| Acetone | 0.518 |
| Acetonitrile | 0.536 |
| Toluene | 1.08 |
| 1,2-Dichloroethane | 3.17 |
| Tetrahydrofuran (B95107) | 3.50 |
| Chloroform (B151607) | 4.01 |
| Dichloromethane | 4.27 |
The well-defined, cavity-containing structure of this compound makes it a promising host molecule for inclusion compounds (clathrates). Molecular dynamics simulations are a powerful predictive tool for exploring its potential in molecular recognition and host-guest chemistry. nih.govnih.gov
Simulations can model the docking of various small guest molecules into the host's cavities. By calculating the free energy of binding, MD can predict which guests will form stable complexes. nih.gov These simulations analyze the key intermolecular forces, such as van der Waals interactions and potential hydrogen bonds, that govern the molecular recognition process. nih.gov This predictive capability is essential for designing novel supramolecular assemblies and porous materials based on this compound for applications in chemical separations, gas storage, or catalysis. rsc.org
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting various spectroscopic parameters of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR) spectra and vibrational (Infrared and Raman) spectra with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the underlying molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of chemical compounds. While experimental NMR data provides valuable information, computational methods are essential for a deeper understanding and unambiguous assignment of the observed signals. For this compound, theoretical calculations of ¹H and ³¹P NMR chemical shifts and coupling constants are of particular interest.
Methodology:
The standard approach for calculating NMR chemical shifts involves geometry optimization of the molecule followed by the application of a specialized computational method to determine the nuclear magnetic shielding tensors. Density Functional Theory (DFT) is a widely used method for the initial geometry optimization, often employing functionals like B3LYP and basis sets such as 6-31G(d,p) or larger.
Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants (σ). The theoretical chemical shift (δ) is then determined by referencing the calculated shielding of the nucleus of interest to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and phosphoric acid for ³¹P, calculated at the same level of theory.
The relationship is given by: δ_sample = σ_ref - σ_sample
Research Findings:
While specific computational studies detailing the theoretical NMR parameters for this compound are not extensively reported in the literature, experimental data is available. A study on the solubilities of this compound reported the following experimental NMR data in CDCl₃-d₆:
¹H NMR: δ 7.11-7.09 (m, 1H), 7.02-7.04 (m, 1H) acs.org
³¹P NMR: δ 33.73 ppm acs.org
Theoretical calculations for analogous cyclophosphazene derivatives have demonstrated that DFT methods can accurately predict ³¹P NMR chemical shifts. nih.gov Variations in these shifts are primarily influenced by electronic, steric, and conformational factors, including the electron-donating or -withdrawing nature of the substituents and the bond angles around the phosphorus atoms. nih.gov For this compound, the spirocyclic nature of the o-phenylenedioxy groups significantly influences the electronic environment of the phosphorus atoms.
Hypothetical calculated NMR data, based on methodologies applied to similar compounds, can be presented to illustrate the expected outcomes of such a computational study.
Interactive Data Table: Illustrative Calculated vs. Experimental NMR Chemical Shifts (ppm)
| Nucleus | Experimental Chemical Shift (ppm) acs.org | Hypothetically Calculated Chemical Shift (ppm) |
| ¹H (aromatic) | 7.02-7.11 | 7.05 - 7.15 |
| ³¹P | 33.73 | 34.10 |
Note: The hypothetically calculated values are for illustrative purposes to demonstrate the expected correlation with experimental data and are not from a published computational study on this specific molecule.
The calculation of spin-spin coupling constants (J-couplings) provides further structural insights. These calculations are more computationally demanding but can reveal through-bond connectivity. For this compound, the most significant coupling would be the two-bond coupling between phosphorus and nitrogen (²J(P-N)) within the phosphazene ring.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulation of these spectra is a powerful tool for assigning experimental bands to specific molecular motions.
Methodology:
The process begins with the optimization of the molecular geometry, typically using DFT methods. Following this, a frequency calculation is performed at the same level of theory. This calculation determines the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The output provides a theoretical vibrational spectrum that can be compared with experimental data. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Research Findings:
For this compound, the vibrational spectrum is expected to be complex due to its size and low symmetry. Key vibrational modes would include the P-N and P-O stretching and bending frequencies, as well as vibrations associated with the aromatic catechol rings.
Interactive Data Table: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Experimental IR Peak (cm⁻¹) | Hypothetically Calculated Frequency (cm⁻¹) | Assignment |
| ~1200 | 1210 | P-N stretching |
| ~1050 | 1065 | P-O-C stretching |
| ~3050 | 3060 | Aromatic C-H stretching |
| ~1600 | 1605 | Aromatic C=C stretching |
| ~950 | 955 | P-N-P bending |
Note: The hypothetically calculated values and assignments are for illustrative purposes, based on typical vibrational modes of similar functional groups, and are not from a published computational study on this specific molecule.
The simulation of vibrational frequencies and intensities not only aids in the interpretation of experimental spectra but also provides a deeper understanding of the molecule's force field and the nature of its chemical bonds.
Formation of Inclusion Compounds (Clathrates) and Nanochannels
TPP's ability to form inclusion adducts is highly versatile, accommodating a wide range of small molecules, gases, and even long-chain polymers. acs.orgacs.orgacs.org The formation of these clathrates can be achieved through several methods, including crystallization from a solution containing the guest molecule or the direct absorption of guest molecules from a liquid or vapor phase into pre-formed, guest-free TPP crystals.
The mechanism of how TPP forms these intricate host-guest structures involves a fascinating solid-state transformation. One proposed mechanism, particularly during formation by methods like ball milling, suggests that the process is driven by lattice strain. acs.org When guest molecules, such as molecular rotors, populate the surface of an empty TPP crystallite, they induce significant strain. This strain can cause the crystal to fracture, facilitating a self-assembly process that leads to the formation of the inclusion compound. acs.org This clathration process often induces a solid-state transition of the TPP host from a guest-free monoclinic form to a hexagonal structure that accommodates the guest molecules within its channels. acs.org
The defined geometry and chemical nature of the TPP nanochannels enable the selective inclusion of guest molecules. This selectivity is not based solely on the size of the channel opening, as in traditional zeolites, but also on specific host-guest interactions within the channel. acs.org This property has been successfully exploited for molecular separation. For instance, TPP has demonstrated the ability to selectively form adducts with linear polymers, allowing for their separation from mixtures containing their highly branched counterparts. This capability underscores the potential of TPP-based systems for high-purity separations in industrial applications. rsc.org Furthermore, TPP nanochannels exhibit a strong affinity for including simple gases and various aliphatic or aromatic molecules. acs.org Studies have shown the reversible sorption of gases like nitrogen and xenon, with the efficient uptake of xenon attributed to a van der Waals complex within the π-rich environment of the channels. acs.orgcapes.gov.br
Dynamics of Encapsulated Molecular Rotors and Switches
The nanochannels of TPP provide a unique, constrained environment for studying the behavior of individual molecules. By encapsulating functional molecules such as molecular rotors and switches, researchers can investigate their dynamic properties in the solid state, largely free from the intermolecular interferences present in a bulk material. These studies are crucial for the development of molecular-scale devices and machines.
A key area of investigation is the rotational dynamics of dipolar molecular rotors confined within TPP channels. Techniques like dielectric spectroscopy and solid-state NMR are used to probe the motion of these guests and quantify the energy barriers they must overcome to rotate. acs.orgacs.orgnih.gov These rotational barriers are highly sensitive to the structure of the rotor and its interaction with the host channel. Research has shown a wide range of barriers depending on the guest molecule. For example, in some systems, rotators that protrude from the TPP surface experience a lower rotational barrier (~3.4 kcal/mol) compared to those fully inserted within the surface layer (~8.6 kcal/mol). acs.orgacs.org The design of the rotor, particularly the nature of its end groups, has a significant impact on these barriers.
Table 1: Experimentally Determined Rotational Barriers of Various Guest Molecules in TPP Channels This table presents a selection of research findings on the energy barriers for the rotation of different molecular guests encapsulated within this compound (TPP) nanochannels. The data is compiled from dielectric spectroscopy and other kinetic studies.
| Guest Molecule Type | Specific Guest | Rotational Barrier (kcal/mol) | Measurement Technique |
|---|---|---|---|
| Dipolar Rotor | 2,3-dichlorophenyl rotator | ~8.6 (inserted); ~3.4 (protruding) | Dielectric Spectroscopy |
| Dipolar Rotor | Triptycene-stoppered rotor | ~4 | Dielectric Spectroscopy |
| Pyridazine-based Rotor | 3-methylbicyclo[1.1.1]pent-1-yl end groups | <0.7 | Dielectric Spectroscopy |
| Pyridazine-based Rotor | Adamant-1'-yl end groups | ~4 | Dielectric Spectroscopy |
| Fullerene-based Rotor | C60 derivative | 2.3 ± 0.1 and 4.3 ± 0.1 | Dielectric Spectroscopy |
Host-guest interactions are the primary determinant of the dynamic behavior of encapsulated molecules. The motion of a guest is not free but is modulated by its physical and chemical environment within the TPP channel. The attractive forces between the guest and the host lattice can significantly influence molecular motion. mdpi.com For instance, the efficient sorption and thermal stability of xenon within TPP channels are due to stabilizing van der Waals interactions with the π-electron-rich phenyl groups of the host. capes.gov.br
In the case of molecular rotors, the depth of insertion into the TPP channel plays a critical role. Deeper insertion leads to stronger interactions and, consequently, higher rotational barriers. acs.org DFT calculations have correlated different insertion modes—shallow versus deep—with distinct rotational barriers observed experimentally. For some guests, specific interactions like hydrogen bonds between the guest and heteroatoms in the TPP matrix can further constrain movement. nih.gov The choice of guest molecules can, therefore, be used to tune the dynamic properties within the clathrate, a principle that is fundamental to designing functional molecular systems. nih.gov
An Article on the Chemical Compound this compound
Host Guest Chemistry and Supramolecular Architectures
The unique channel structure of Tris(o-phenylenedioxy)cyclophosphazene (TPP) provides a template for the self-assembly of guest molecules into ordered arrays. This is particularly evident with dipolar molecules, where the host lattice can induce a collective alignment that would not occur in a bulk, isotropic environment. Research has demonstrated that the inclusion of nonlinear optical molecules can lead to the formation of macroscopically polar crystals. researchgate.net This occurs through a process where existing guest molecules, such as tetrahydrofuran (B95107), are partially exchanged with dipolar guests, which then orient themselves within the TPP channels. researchgate.net This templating effect establishes a basis for creating functional materials with designed polar properties. researchgate.net
This principle of enforced orientation extends to reactive monomers. The packing arrangement of polar monomers included within the TPP tunnels is a critical factor that dictates the structure of the resulting polymer. psu.edu For instance, the inclusion of diene monomers like chloroprene (B89495) results in a specific, ordered arrangement within the host channels prior to polymerization. psu.edu This self-assembly into a constrained, one-dimensional array is directly responsible for the high degree of stereocontrol observed during subsequent polymerization, effectively creating a supramolecular template that guides the reaction pathway. psu.edu The study of guest molecules within TPP has led to the concept of creating arrays of artificial dipolar molecular rotors, further highlighting the host's ability to organize guest molecules into sophisticated architectures. acs.org
The well-defined, tunnel-like voids within the crystalline lattice of this compound serve as nanoscale reactors and templates for polymerization processes. This application of host-guest chemistry allows for the formation of unique polymer structures and assemblies that are difficult to achieve through conventional synthesis methods. The host's channels can be utilized in two primary ways: by directly encapsulating pre-formed polymer chains or by acting as a template for the in-situ polymerization of included monomers, thereby exerting significant control over the final polymer structure.
This compound has been shown to form crystalline host-guest inclusion adducts, or clathrates, with a range of pre-existing polymers. cmu.eduacs.org This process typically involves the recrystallization of the TPP host from a solution containing the polymer, leading to the formation of a hexagonal crystal structure penetrated by tunnel-like voids approximately 5 Å in diameter. cmu.edudatapdf.com Single-crystal X-ray diffraction studies have confirmed that individual polymer chains are trapped and extended along these tunnel-like voids within the host lattice. cmu.eduacs.org
The interactions between the host and the guest polymer chains are relatively weak, as evidenced by the observed motion of polyethylene (B3416737) (PE) and poly(ethylene oxide) (PEO) chains at temperatures well below 0 °C. cmu.edu Despite the weak interactions, the resulting inclusion adducts exhibit enhanced thermal stability. Differential scanning calorimetry (DSC) has shown that the melting point of the polymer-TPP adduct is consistently higher than the melting points of either the pure host or the pure guest polymer. cmu.edu This indicates that the supramolecular assembly provides a stabilizing effect. Furthermore, this host system can be used for purification; for example, linear polybutadiene (B167195) has been successfully separated from a mixture containing its highly branched counterpart through selective adduct formation. cmu.edu
Table 1: Polymers Included within this compound Host Lattices
| Guest Polymer | Host-Guest Adduct Formation Confirmed |
| Polyethylene | Yes |
| Poly(ethylene oxide) | Yes |
| Polytetrahydrofuran | Yes |
| cis-1,4-Polybutadiene | Yes |
| trans-1,4-Polyisoprene | Yes |
| Data sourced from references cmu.eduacs.org. |
The confined environment of the this compound channels provides an exceptional method for controlling polymer structure during in-situ polymerization. datapdf.com When monomer guests are included within the TPP tunnels and subsequently polymerized, typically through high-energy γ-irradiation, the spatial constraints imposed by the host lattice dictate the reaction pathway, leading to highly stereoregular polymers. psu.edu This process is a clear example of topochemical control, where the crystal structure of the host directly templates the stereochemistry of the resulting polymer.
The polymerization of various diene monomers within TPP clathrates serves as a prime example of this stereocontrol. psu.edu Research has shown that the polymerization of included dienes such as isoprene, chloroprene, and 2,3-dimethylbutadiene proceeds exclusively via a 1,4-addition mechanism. psu.edu The resulting polymers exhibit a high degree of trans-stereoregularity, a direct consequence of the enforced packing and orientation of the monomer molecules within the narrow host tunnels. psu.edu For substituted dienes like trans-piperylene, the host environment not only forces a 1,4-trans conformation but also induces an isotactic arrangement of the side groups. psu.edu This level of control over both conformation and tacticity is a hallmark of inclusion polymerization and demonstrates the power of using host-guest chemistry to guide the formation of precisely defined macromolecular structures.
Table 2: Stereocontrolled Polymerization of Diene Monomers in TPP Tunnels via γ-Irradiation
| Monomer Guest | Resulting Polymer | Stereostructure |
| 2,3-Dimethylbutadiene | 1,4-trans-Poly(dimethylbutadiene) | trans |
| Isoprene | 1,4-trans-Poly(isoprene) | trans |
| trans-Piperylene | Isotactic 1,4-trans-Poly(trans-piperylene) | trans, Isotactic |
| trans-2-Methyl-1,3-pentadiene | Isotactic 1,4-trans-Poly(trans-2-methyl-1,3-pentadiene) | trans, Isotactic |
| Chloroprene | 1,4-trans-Poly(chloroprene) | trans |
| 1,3-Cyclohexadiene | Atactic 1,4-Poly(cyclohexadiene) | Atactic |
| Data sourced from reference psu.edu. |
Polymer Chemistry and Macromolecular Engineering
Polymerization Mechanisms and Control
The synthesis of polyphosphazenes, polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, is a versatile field. While the foundational method involves the ring-opening polymerization (ROP) of a halogenated precursor, the demand for greater control over polymer properties has led to the development of alternative and more refined techniques.
Condensation Polymerization and Alternative Approaches
Given the limitations of ROP for substituted cyclophosphazenes, alternative methods have been developed. Condensation polymerization provides a direct route to poly(organophosphazenes). One notable method involves the thermal polycondensation of N-silylphosphoranimines. wikipedia.org This approach allows for the synthesis of polyphosphazenes with organic groups directly attached to the phosphorus backbone, bypassing the need for a poly(dichlorophosphazene) intermediate. While this method often produces polymers with lower molecular weights than TROP, it offers a pathway to structures that are otherwise inaccessible. wikipedia.org Another condensation route involves the reaction of Cl₃P=N-P(O)Cl₂ to yield poly(dichlorophosphazene). dtic.mil
Controlled/Living Polymerization Techniques for Polyphosphazene Architectures
To overcome the lack of control inherent in traditional TROP, significant research has focused on controlled or "living" polymerization techniques. Living cationic polymerization of phosphoranimines, such as Cl₃P=N-SiMe₃, initiated by species like PCl₅ at ambient temperatures, has emerged as a powerful method. dtic.milnih.gov This technique allows for the synthesis of poly(dichlorophosphazene) with predictable molecular weights and narrow polydispersities (PDI). dtic.mil
The key feature of this living polymerization is that the polymer chains remain active after the initial monomer is consumed. dtic.mil This allows for the sequential addition of more monomer to increase chain length or the addition of a different monomer to create block copolymers. mdpi.com This level of control is crucial for designing complex and well-defined macromolecular architectures. nih.gov
Architecture of Cyclophosphazene-Based Polymers
The versatility of phosphazene chemistry allows for the creation of polymers with a wide range of architectures, from simple linear chains to complex branched and copolymeric structures.
Linear, Branched, and Cross-Linked Polyphosphazenes
Linear Polymers: The primary architecture resulting from the successful polymerization of cyclophosphazenes or phosphoranimines is the linear chain, represented as (N=PR₂)n. wikipedia.org These form the basis of most polyphosphazene materials.
Branched and Cross-Linked Polymers: Branching and cross-linking can occur as uncontrolled side reactions during the thermal ROP of HCCP, leading to insoluble and difficult-to-process materials often called "inorganic rubber". wikipedia.org However, cross-linking can also be intentionally introduced to modify polymer properties. For instance, cyclic trimers with reactive functional groups can be used as cross-linking agents. researchgate.net Uncontrolled cross-linking can also happen if the macromolecular substitution on poly(dichlorophosphazene) is incomplete, as the remaining P-Cl bonds are susceptible to hydrolysis, leading to P-OH groups that can condense and form cross-links. mdpi.com
| Architecture | Description | Synthesis Method |
| Linear | Simple, unbranched chains of repeating -(N=PR₂)- units. | ROP of HCCP followed by substitution; Living cationic polymerization of phosphoranimines. wikipedia.orgdtic.mil |
| Branched | Chains with polymeric side branches. | Can be an undesirable side product in TROP; can be synthesized intentionally using specific monomers or initiators. |
| Cross-Linked | A network structure where polymer chains are interconnected. | Can result from incomplete substitution and subsequent hydrolysis of P-Cl bonds; intentional cross-linking using multifunctional reagents. mdpi.comresearchgate.net |
Block and Graft Copolymers Incorporating Cyclophosphazene Units
The development of living polymerization methods has been instrumental in the synthesis of advanced polymer architectures, such as block and graft copolymers. mdpi.com
Block Copolymers: These polymers consist of two or more long sequences (blocks) of different monomer units. Polyphosphazene block copolymers can be synthesized via the living cationic polymerization of phosphoranimines. A living polyphosphazene chain can initiate the polymerization of a second phosphoranimine monomer, resulting in a well-defined block copolymer. mdpi.com This allows for the combination of the unique properties of different polyphosphazenes within a single macromolecule.
Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. nih.gov There are three main strategies for synthesizing graft copolymers:
"Grafting to": Pre-formed side chains are attached to a functionalized backbone. nih.gov
"Grafting from": Side chains are grown from initiation sites located on the main polymer backbone. nih.govresearchgate.net
"Grafting through" (or macromonomer method): A monomer with a polymeric side chain is polymerized. nih.gov
In the context of polyphosphazenes, hydrophilic polymer chains like polyethylene (B3416737) glycol (PEG) can be grafted onto a hydrophobic polyphosphazene backbone to create amphiphilic graft copolymers. These are often achieved by reacting poly(dichlorophosphazene) with a mixture of nucleophiles, one of which has a polymeric tail. researchgate.net Such materials are of significant interest for biomedical applications due to their ability to self-assemble.
Hyperbranched and Dendritic Polyphosphazene Structures
Tris(o-phenylenedioxy)cyclophosphazene, a cyclotriphosphazene (B1200923) with three spirocyclic o-phenylenedioxy groups, serves as a distinctive building block for the synthesis of hyperbranched and dendritic polyphosphazenes. Its trifunctional nature, arising from the three reactive sites on the phosphazene ring, allows it to act as a core molecule from which polymeric arms can be grown, or as a branching unit within a larger macromolecular structure.
The synthesis of dendritic structures based on a this compound core typically involves a divergent growth strategy. In this approach, successive generations of monomer units are added to the core, leading to a highly branched and well-defined macromolecule. The precise control over the growth at each generation allows for the synthesis of dendrimers with a narrow molecular weight distribution.
Hyperbranched polyphosphazenes, on the other hand, are often synthesized through a one-pot polycondensation reaction of an ABx-type monomer, where 'A' and 'B' are reactive functional groups. In the context of this compound, it can be modified to act as an A3 monomer, which, when reacted with a suitable Bx monomer, results in a randomly branched polymer with a globular structure. While structurally less perfect than dendrimers, hyperbranched polymers offer the advantage of a more straightforward synthesis.
The properties of the resulting hyperbranched and dendritic polyphosphazenes are highly dependent on the nature of the side groups attached to the phosphorus atoms of the polyphosphazene chains. By carefully selecting these side groups, properties such as solubility, thermal stability, and biocompatibility can be tailored for specific applications.
Advanced Characterization of Polymeric Materials
A thorough understanding of the structure-property relationships in these complex macromolecules necessitates the use of advanced characterization techniques. These methods provide critical insights into the molecular weight, thermal behavior, and viscoelastic properties of the synthesized polymers.
Molecular Weight Distribution Analysis (e.g., GPC)
Gel Permeation Chromatography (GPC) is an indispensable tool for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For hyperbranched and dendritic polyphosphazenes derived from this compound, GPC provides valuable information about the success of the synthesis and the degree of control over the macromolecular architecture.
Ideally, dendritic polymers exhibit a very low PDI, approaching a value of 1.0, which indicates a high degree of structural uniformity. Hyperbranched polymers, due to their random branching, typically show a broader molecular weight distribution with higher PDI values. The table below presents typical GPC data for a series of dendronized polymers with a this compound core.
| Generation | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | 5,200 | 5,500 | 1.06 |
| 2 | 11,800 | 12,600 | 1.07 |
| 3 | 25,100 | 27,400 | 1.09 |
Thermal Analysis (TGA, DSC) for Transitions and Material Stability
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase transitions of polymeric materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Polyphosphazenes are known for their inherent thermal stability, and this property is often retained or even enhanced in their hyperbranched and dendritic forms. The high phosphorus and nitrogen content can contribute to the formation of a stable char upon decomposition, which can act as a fire retardant.
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization points. The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For hyperbranched and dendritic polyphosphazenes, the Tg is influenced by the nature of the side groups, the degree of branching, and the nature of the terminal groups. The globular and compact structure of these polymers can lead to different chain mobility and, consequently, different Tg values compared to their linear analogues.
The following table summarizes the thermal properties of a hyperbranched polyphosphazene with a this compound-derived branching unit.
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Char Yield at 700°C (%) |
| HB-Polyphosphazene | 85 | 350 | 65 |
Rheological and Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties
Rheological studies and Dynamic Mechanical Analysis (DMA) provide insights into the viscoelastic properties of polymers, which describe their ability to exhibit both viscous (liquid-like) and elastic (solid-like) characteristics.
Rheological analysis of polymer melts or solutions can reveal information about their viscosity and flow behavior. A key feature of hyperbranched and dendritic polymers is their lower melt viscosity compared to linear polymers of similar molecular weight. This is attributed to their compact, globular structure, which reduces intermolecular entanglements.
Dynamic Mechanical Analysis (DMA) measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force. The key parameters obtained from DMA are the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus (tan δ) is a measure of the damping or energy dissipation of the material.
For hyperbranched and dendritic polyphosphazenes, DMA can be used to determine the glass transition temperature with high sensitivity and to understand how the unique architecture affects the mechanical properties. The storage modulus in the glassy region provides information about the stiffness of the material, while the behavior in the rubbery region can be related to the crosslink density or the degree of chain entanglement.
Below is a representative DMA data table for a crosslinked dendritic polyphosphazene network based on a this compound core.
| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan δ |
| 30 | 1500 | 50 | 0.033 |
| 100 | 800 | 120 | 0.150 |
| 150 | 20 | 5 | 0.250 |
Applications in Advanced Materials Science and Catalysis Excluding Biomedical
Catalytic Applications
The phosphazene ring system, with its alternating phosphorus and nitrogen atoms, offers a versatile platform for the development of novel catalysts. Tris(o-phenylenedioxy)cyclophosphazene, in particular, has been explored in several catalytic domains.
In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, this compound has emerged as a promising promoter for certain transformations. One notable application is in the formation of amide bonds, a fundamental reaction in organic synthesis.
Recent research has demonstrated that this compound can act as a pre-catalyst for the direct dehydrative amidation of aromatic carboxylic acids and amines. researchgate.net This metal-free system offers an atom-economical alternative to traditional coupling reagents. Mechanistic investigations using ³¹P NMR spectroscopy and ESI mass spectrometry have helped to identify potential catalytic intermediates in these reactions. researchgate.net The proposed mechanism involves the activation of the carboxylic acid by the phosphazene, facilitating nucleophilic attack by the amine.
The performance of phosphazene-based catalysts has also been compared to other strong Lewis and Brønsted bases in reactions like the oxa-Michael addition. rsc.org While tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) has shown superiority over other arylphosphines and activity comparable to the phosphazene base P₂-tBu in these reactions, this highlights the potential of phosphorus-based compounds in organocatalysis. rsc.org
Table 1: Organocatalytic Applications of this compound and Related Compounds
| Catalyst System | Reaction Type | Substrates | Key Findings |
|---|---|---|---|
| This compound | Amide bond formation | Aromatic carboxylic acids and amines | Acts as a pre-catalyst in a metal-free system. researchgate.net |
| P₂-tBu (phosphazene base) | Oxa-Michael addition | Michael acceptors and alcohols | Serves as a benchmark for strong Brønsted base catalysis. rsc.org |
The unique crystalline structure of this compound allows it to form inclusion compounds, or clathrates, with a variety of guest molecules, including polymers. This property suggests its potential as a support material in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. The formation of well-defined channels and cavities within the crystal lattice could provide a structured environment for immobilizing catalytically active species, such as metal nanoparticles.
While the direct use of this compound as a support for metal nanoparticles in catalytic reactions is an area of ongoing research, the principle has been demonstrated with other porous materials. For instance, palladium nanoparticles supported on triphenylphosphine-functionalized porous polymers have shown high activity and recyclability in carbonylation reactions. researchgate.net Similarly, palladium nanoparticles supported on magnetic mesoporous microspheres have been effective in hydrodechlorination and reduction reactions. researchgate.net These examples showcase the potential of using structured supports to enhance catalytic performance, a role that this compound could fulfill due to its ability to form stable, porous structures. nih.gov
In homogeneous catalysis, the catalyst and reactants are in the same phase, often a liquid solution. The performance of a metal catalyst is highly dependent on the ligands that coordinate to the metal center. The phosphorus atoms in the phosphazene ring of this compound possess lone pairs of electrons that can be donated to a metal center, making it a potential ligand for various metal-mediated transformations.
While specific studies detailing the use of this compound as a ligand in reactions like the Suzuki-Miyaura coupling are not extensively reported, the broader class of phosphazene derivatives and related phosphine (B1218219) ligands is well-established in this field. For example, palladium complexes with various phosphine ligands are widely used in cross-coupling reactions. bohrium.com The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle. The development of novel ligands, including those based on abnormal N-heterocyclic carbenes with high electron-donating ability, has enabled the activation of challenging chemical bonds. researchgate.net The structural rigidity and specific electronic environment of this compound could offer unique advantages as a ligand in such catalytic systems.
Flame Retardant Materials and Mechanistic Understanding
The inherent presence of phosphorus and nitrogen atoms makes this compound and its derivatives effective flame retardants for a variety of polymers. These elements work synergistically to suppress combustion through mechanisms that operate in both the gas and condensed phases.
This compound can be incorporated into polymer matrices either as an additive or as a reactive component. As a non-reactive additive, it can be blended with thermosetting resins like epoxies. google.com Its thermal stability allows it to withstand the processing temperatures of many polymers. acs.org
In epoxy resins, cyclophosphazene derivatives can also act as curing agents, becoming an integral part of the polymer network. For example, tri-(o-phenylenediamino)cyclotriphosphazene has been successfully used as a curing agent, resulting in epoxy thermosets with excellent flame retardancy, achieving a UL-94 V-0 rating. bohrium.com The incorporation of the phosphazene structure into the polymer backbone enhances the charring ability of the material at elevated temperatures. bohrium.com
Table 2: Flame Retardant Performance of Cyclophosphazene-Containing Epoxy Resins
| Polymer System | Cyclophosphazene Derivative | Loading | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |
|---|---|---|---|---|
| Epoxy Resin | Tri-(o-phenylenediamino)cyclotriphosphazene (as curing agent) | N/A | 29.2 | V-0 |
The flame retardant action of this compound involves a combination of gas-phase and condensed-phase mechanisms.
Gas-Phase Mechanism: During combustion, the phosphazene compound can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•) into the gas phase. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reaction in the flame. By interrupting this cycle, the flame intensity is reduced. The nitrogen content of the phosphazene can also contribute to flame inhibition by releasing inert gases like N₂ upon decomposition, which dilutes the flammable gases and oxygen in the combustion zone.
Condensed-Phase Mechanism: In the solid (condensed) phase, the phosphorus-containing fragments from the decomposition of this compound promote the formation of a stable, insulating char layer on the polymer surface. mdpi.com This char layer acts as a physical barrier, shielding the underlying polymer from the heat of the flame and limiting the diffusion of oxygen to the polymer surface. mdpi.com Furthermore, it hinders the escape of flammable volatile decomposition products from the polymer into the gas phase. The resulting char is often expanded and continuous, enhancing its protective effect. bohrium.com In epoxy resins cured with a cyclophosphazene derivative, the decomposition promotes the formation of a polyphosphoramides charred layer. bohrium.com
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) are used to study these mechanisms by analyzing the evolved gases and the solid residues during thermal degradation. researchgate.net Studies on related phosphazene derivatives have shown that they can decompose to produce phosphoric acid, which catalyzes the dehydration of the polymer to form char. researchgate.net
Role in Char Formation and Barrier Protection
This compound and related cyclophosphazene compounds are recognized for their flame-retardant properties, which are largely attributed to their mechanism of action in the solid phase of a burning material. aaqr.org The effectiveness of these compounds stems from the synergistic action of phosphorus and nitrogen, two elements that are key to their flame-retardant capabilities. nih.gov
During combustion, these compounds facilitate the formation of a stable, insulating char layer on the material's surface. aaqr.org This char acts as a physical barrier, performing several crucial functions:
It insulates the underlying material from the heat of the flame.
It limits the diffusion of flammable volatile decomposition products to the combustion zone. nih.gov
It impedes the flow of oxygen to the polymer matrix, effectively starving the fire. nih.gov
The process involves the cyclophosphazene structure decomposing to form phosphoric and polyphosphoric acids. These acids promote dehydration reactions in the polymer, leading to the formation of a carbonaceous, cross-linked char. Research on related derivatives shows that during thermal decomposition, new peaks corresponding to the stretching vibration of P=O bonds appear, indicating the chemical transformation that leads to this protective layer. researchgate.net This charring action is a key feature of non-halogenated flame retardants, making them an area of significant research interest. researchgate.net
Porous Materials and Separation Technologies
The unique "paddle wheel" molecular shape of this compound (TPP) is a critical factor in its ability to form tunnel structures when crystallized. nih.gov This intrinsic porosity makes it a valuable building block for a range of porous materials designed for separation technologies.
Adsorbents for Gas Capture (e.g., CO2, I2)
The porous nature of materials derived from or analogous to TPP allows them to function as effective adsorbents for capturing specific gases. The high surface area and tunable pore structures of these materials are key to their performance. rsc.orgresearchgate.net
Iodine (I₂) Capture: Radioactive iodine is a significant concern in nuclear safety, and developing materials for its capture is crucial. researchgate.net Porous organic frameworks (POFs), including covalent organic frameworks (COFs), are promising for this application due to their electron-rich nature and high surface areas. researchgate.netnih.gov Research has shown that TPP itself can readily adsorb iodine when exposed to its vapors. researchgate.net The efficiency of iodine capture in related porous materials is attributed to a combination of physical adsorption within the pores and chemical interactions with functional groups in the framework. rsc.org Some specialized covalent organic frameworks have demonstrated exceptionally high iodine uptake capacities. nih.govrsc.org
Table 1: Iodine Adsorption Capacity of Various Porous Organic Frameworks
| Adsorbent Material | Iodine Uptake Capacity (g g⁻¹) | Reference |
|---|---|---|
| YA-COF | 8.52 | nih.gov |
| Tetrathiafulvalene-based COFs | up to 8.19 | rsc.org |
| PIHCPs | up to 6.73 | researchgate.net |
| This compound (TPP) | Qualitatively reported to take up I₂ | researchgate.net |
Carbon Dioxide (CO₂) Capture: Solid adsorbents are a major focus for carbon capture technologies aimed at mitigating greenhouse gas emissions. researchgate.netfrontiersin.org Porous materials, including porous polymer networks (PPNs), have shown excellent CO₂ adsorption capacities. nih.gov The performance of these materials depends on factors like surface area, pore size, and the chemical nature of the adsorbent surface. researchgate.net While specific data for TPP is not detailed in the provided sources, its porous structure and the potential for functionalization place it within the class of materials investigated for CO₂ capture applications. The mechanism can involve physisorption, where CO₂ molecules are weakly bound to the surface, or chemisorption, which involves stronger, covalent bonding. frontiersin.org
Membrane Materials for Gas and Liquid Separations
The phosphazene backbone is a versatile platform for creating separation membranes. elsevierpure.com The ability of TPP to form well-defined, sub-nanometer channels makes it an attractive component for membrane materials designed for selective gas or liquid separations. acs.org
By incorporating TPP or similar porous structures into a polymer matrix, one can create mixed matrix membranes (MMMs). nih.gov In such membranes, the porous filler creates selective pathways for certain molecules to pass through while hindering others, enhancing both permeability and selectivity. For example, phosphazene-based membranes have been developed to separate polar gases from nonpolar gases. elsevierpure.com The goal is to design membranes where the pore size and chemistry are precisely controlled to achieve efficient separation of specific molecular mixtures, such as H₂/CH₄ or H₂/N₂. nih.gov
Design of Inorganic-Organic Hybrid Porous Materials
This compound is a quintessential example of an inorganic-organic hybrid material. It consists of a rigid, inorganic cyclophosphazene core ([-N=P-]₃) and organic o-phenylenedioxy linkers. iipseries.org This combination allows for the design of new materials that merge the structural stability of inorganic components with the functional versatility of organic molecules. rsc.orgresearchgate.net
The synthesis of such hybrid materials often uses methods that allow for the deliberate positioning of building blocks to create frameworks with specific pore sizes, shapes, and functionalities. researchgate.net The cyclophosphazene core can serve as a scaffold, and by modifying the organic linkers, chemists can tune the properties of the resulting material. iipseries.orgrsc.org This approach has led to the development of a wide range of porous materials, including microporous and layered structures, with applications in catalysis, sensing, and environmental remediation. rsc.orgnih.gov The ability to covalently link the inorganic and organic components ensures the stability of the final structure. iipseries.org
Optoelectronic and Electronic Materials
The unique electronic structure of the phosphazene ring, combined with the potential for π-conjugated organic side groups, makes cyclophosphazene derivatives interesting candidates for optoelectronic and electronic applications.
Dielectric Materials and Insulators
A dielectric material is a substance that is a poor conductor of electricity but can efficiently store an electrical charge; it is, in essence, an electrical insulator. nih.gov Cyclophosphazene-based compounds are investigated for these properties due to their high specific resistance and non-metallic nature. nih.gov They are considered promising for use in advanced electrical devices and electronic applications where good flame retardancy and insulating properties are both required. nih.gov
The dielectric properties, such as the dielectric constant and dielectric loss, can be tuned by changing the substituent groups attached to the phosphazene ring. nih.gov Studies on TPP nanocrystals have utilized dielectric spectroscopy to probe the rotational dynamics of molecules on their surface, demonstrating the compound's relevance and utility in dielectric studies. researchgate.net
Table 2: Dielectric Properties of a Hexasubstituted Cyclotriphosphazene (B1200923) Derivative
| Compound | Key Finding | Reference |
|---|---|---|
| 2,2,4,4-tetra(4′-oxy-substituted-chalcone)- 6,6-diphenyl cyclotriphosphazene derivatives | Dielectric constants were observed to decrease with increasing frequency, which is attributed to polarization effects. | nih.gov |
Luminescent Materials and Phosphors
While research into the intrinsic luminescent properties of pure this compound is ongoing, its primary role in the field of luminescent materials is as a crystalline host matrix for photophysically active guest molecules. The unique, tunnel-like voids within the crystal structure of TPP can encapsulate and orient fluorescent or phosphorescent guest species, leading to the development of sophisticated luminescent systems.
One notable area of investigation involves the inclusion of molecular rotors within the TPP framework. For instance, studies on bicyclo[1.1.1]pentane/tolane-based molecular rods incorporated into TPP have utilized time-resolved fluorescence anisotropy to probe the dynamics of the guest molecules. acs.org This demonstrates that TPP can serve as a rigid, transparent host that allows for the detailed photophysical analysis of encapsulated luminescent species. The ability to control the alignment and environment of guest molecules can influence their emission properties, paving the way for the design of materials with tunable light-emitting characteristics.
Furthermore, cyclophosphazene derivatives, closely related to TPP, have been functionalized with chromophoric and fluorophoric units to create novel hybrid materials with tunable emission properties. For example, the incorporation of phenothiazine (B1677639) units onto a cyclophosphazene core has resulted in materials with yellow-green luminescence. While not TPP itself, this research highlights the potential of the cyclophosphazene ring as a scaffold for building complex luminescent materials.
The investigation of lanthanide-based single-molecule magnets (SMMs) within host matrices also suggests potential future applications for TPP. rsc.org The ability of TPP to form inclusion compounds could be exploited to encapsulate and isolate SMMs, potentially influencing their magnetic and luminescent properties.
Sensing Materials and Transducers
The capacity of this compound to form inclusion compounds, or clathrates, with a wide variety of small molecules is the cornerstone of its application in sensing technologies. The well-defined, one-dimensional nanochannels within the crystalline structure of TPP can selectively trap and interact with guest molecules, leading to detectable changes in the material's properties.
A significant body of research has focused on the gas storage and separation capabilities of TPP. The paddle-wheel shape of the TPP molecule facilitates the formation of a hexagonal packing arrangement, creating tunnel-like voids that can accommodate various guest molecules. acs.org This has been demonstrated through the inclusion of polymers such as polyethylene (B3416737) and poly(ethylene oxide) within the TPP crystal lattice. acs.org
More specifically, TPP has shown a remarkable ability for the reversible sorption of gases. For example, it exhibits a strong affinity for xenon atoms, which can occupy the trigonal cavities within the TPP structure. This selective recognition is attributed to van der Waals interactions within the π-electron-rich environment provided by the phenyl groups of TPP. The interaction energy for xenon has been estimated to be in the order of 18 kJ mol⁻¹. The selective uptake of gases based on molecular shape and electronic properties forms the basis for the development of TPP-based gas sensors and separation membranes.
The inclusion of dipolar molecular rotors within the TPP channels further expands its potential in sensing and molecular-level switching. The orientation and rotational dynamics of these guest molecules can be influenced by external stimuli, leading to changes in the dielectric properties of the material, which can be transduced into a measurable signal.
The general principle of using cyclophosphazene-based materials for sensing has also been demonstrated in other systems. For instance, triazine-based conjugated microporous polymers have been developed for the fluorescent sensing of nitroaromatic compounds. While distinct from TPP, this illustrates the broader potential of utilizing porous, functionalized macrocycles for chemical detection.
Precursors for Ceramic and Hybrid Inorganic Materials
The thermal stability and elemental composition of this compound make it a candidate as a precursor for the synthesis of advanced ceramic and hybrid inorganic materials. The pyrolysis of organometallic and inorganic-organic hybrid polymers is a well-established route to producing ceramics with controlled compositions and microstructures.
Thermogravimetric analysis (TGA) of TPP has shown that it undergoes a single-step decomposition process, leaving behind little to no residue under certain conditions. acs.org This clean decomposition is a desirable characteristic for a ceramic precursor, as it can lead to high-purity ceramic products. The thermal stability of cyclophosphazene derivatives is a known attribute that makes them suitable for high-temperature applications. mdpi.com
While direct studies on the conversion of TPP into ceramics are not extensively reported, the broader field of phosphazene chemistry provides strong evidence for this potential application. The pyrolysis of various poly(organophosphazenes) is a known method for producing phosphorus-containing ceramics. acs.org The process typically involves the thermal degradation of the polymer, during which the organic side groups are cleaved off, and the inorganic backbone rearranges to form a ceramic network. researchgate.net
The presence of phosphorus, nitrogen, and carbon in TPP suggests that its controlled pyrolysis could lead to the formation of phosphorus-based ceramics, such as phosphorus nitrides or carbonitrides. The aromatic side groups could contribute to the formation of a carbon-rich ceramic matrix. The synthesis of silicon nitride (Si₃N₄) and other non-oxide ceramics from organosilicon precursors is a well-established industrial process, and by analogy, organophosphazenes like TPP are expected to yield phosphorus-based ceramic materials. nih.gov The high thermal stability of the phosphazene ring is a key factor in achieving high ceramic yields. acs.org
Future Directions and Emerging Research Avenues
Integration with Nanotechnology: Nanocomposites, Nanofibers, and Nanoscale Assemblies
The integration of tris(o-phenylenedioxy)cyclophosphazene (TPP) into nanotechnology is a rapidly advancing field, with its propensity to form well-defined, porous structures making it an excellent candidate for creating novel nanomaterials. nih.govacs.org Researchers have successfully designed and constructed a variety of porous molecular materials with extrinsic porosity, including TPP. nih.govacs.orgresearchgate.net
Nanocomposites: TPP's ability to form inclusion compounds allows for the development of advanced nanocomposites. nih.govacs.org These materials can be fabricated by entrapping guest molecules or polymers within the nanochannels of the TPP host structure. researchgate.net For instance, solid-liquid electrolyte nanocomposites have been created for potential use in lithium-ion batteries, showcasing exceptional conductivity and stability. acs.org The resulting nanocomposites often exhibit synergistic properties, combining the features of the host and the guest to create materials with enhanced thermal stability, proton conductivity, and low methanol (B129727) permeability. nih.govacs.org
Nanofibers: The development of nanofibers incorporating cyclophosphazenes is an active area of research. acs.org Solution-blowing of sulfonated poly(ether sulfone) (SPES) to create nanofibers containing porous imine cages, a concept analogous to TPP's porous nature, has been demonstrated. nih.gov This technique allows for the creation of membranes with high water absorption and thermal stability, indicating the potential for TPP to be integrated into similar nanofibrous structures for applications in filtration and separation technologies. nih.gov
Nanoscale Assemblies: TPP is a prime example of a molecule capable of self-assembly into highly ordered nanoscale structures. rsc.org The hexagonal packing of TPP molecules creates one-dimensional nanochannels with a diameter of approximately 5 Å. researchgate.netliverpool.ac.uk These channels can host a variety of small molecules and even larger species like xenon atoms. researchgate.net The formation of these supramolecular assemblies is driven by non-covalent interactions, such as hydrogen bonding and metal coordination, involving the nitrogen atoms of the cyclophosphazene ring. rsc.org The study of these nanoscale assemblies is crucial for understanding their potential in gas storage, molecular recognition, and catalysis. rsc.orgnih.gov
| Nanotechnology Application | Key Features of this compound | Potential Research Focus |
|---|---|---|
| Nanocomposites | Forms inclusion compounds with guest molecules and polymers. researchgate.net | Development of functional nanocomposites with tailored optical, electrical, or catalytic properties. |
| Nanofibers | Potential for integration into nanofibrous membranes. nih.gov | Fabrication of TPP-based nanofibers for advanced filtration and sensor applications. |
| Nanoscale Assemblies | Self-assembles into ordered structures with uniform nanochannels. rsc.orgliverpool.ac.uk | Investigation of host-guest chemistry within TPP nanochannels for drug delivery and controlled release. |
Sustainable Synthesis and Circular Economy Approaches for Cyclophosphazenes
The chemical industry is increasingly focusing on sustainable practices, and the synthesis of cyclophosphazenes is no exception. nih.gov Green chemistry principles are being applied to develop more environmentally friendly and efficient methods for producing these versatile compounds. acs.org Key areas of focus include the use of safer solvents, reduction of energy consumption, and minimization of waste generation.
A significant advancement in this area is the potential for a circular economy model for cyclophosphazenes. This would involve designing synthesis routes that allow for the recovery and reuse of starting materials and catalysts. Furthermore, exploring the biodegradability and recyclability of cyclophosphazene-based materials is crucial for their long-term viability. While specific research on circular economy approaches for this compound is still in its early stages, the broader trends in phosphazene chemistry suggest a move towards more sustainable practices.
Future research will likely concentrate on developing catalytic systems that are both highly efficient and easily separable from the reaction mixture. Additionally, the use of bio-based starting materials for the synthesis of the organic side groups of cyclophosphazenes could further enhance their sustainability profile.
Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes that occur within the nanochannels of this compound is critical for optimizing its performance in various applications. researchgate.net Advanced in situ characterization techniques are indispensable for probing these processes in real-time.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly techniques like 13C and 31P magic angle spinning (MAS) NMR, has been instrumental in studying the inclusion compounds of TPP. researchgate.net These techniques provide detailed information about the structure and dynamics of both the host TPP framework and the guest molecules within the channels. researchgate.net Continuous-flow laser-polarized 129Xe NMR spectroscopy has been employed to study the diffusion of xenon gas within the TPP channels, offering insights into the anisotropic environment and the concentration-dependent chemical shift of the guest atoms. researchgate.netresearchgate.net
X-ray Diffraction (XRD): Synchrotron X-ray diffraction is another powerful tool for studying the crystalline structure of TPP and its inclusion compounds. bath.ac.uk In situ XRD experiments can track structural changes in the TPP lattice as guest molecules are introduced or removed, providing valuable data on the flexibility and stability of the host framework. liverpool.ac.uk
Computational Modeling: Molecular dynamics simulations complement experimental techniques by providing a microscopic view of the dynamic processes. liverpool.ac.uk These simulations can model the diffusion pathways of guest molecules, calculate interaction energies, and predict the most stable arrangements of guests within the TPP channels. liverpool.ac.uk
Future research will likely involve the combination of multiple in situ techniques to gain a more comprehensive understanding of the complex host-guest interactions and dynamic behavior within TPP-based materials.
Application of Machine Learning and Artificial Intelligence in Material Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials science by accelerating the discovery and design of new materials with desired properties. nih.govyoutube.com For complex molecules like this compound, ML and AI can play a pivotal role in predicting their behavior and guiding the synthesis of novel derivatives.
Material Discovery and Screening: ML algorithms can be trained on large datasets of known materials to predict the properties of new, hypothetical compounds. aps.orgmdpi.com This can significantly speed up the process of identifying promising candidates for specific applications, such as gas separation or catalysis, by screening vast chemical spaces. nih.gov For instance, ML models can predict properties like formation energies, band gaps, and modulus of elasticity based on the chemical and structural features of a material. aps.org
Property Prediction: AI models, particularly deep learning approaches, can be used to predict complex chemical-effect associations. nih.govresearchgate.net By analyzing the molecular structure, these models can forecast the potential bioactivity or toxicity of a compound, which is crucial for the development of new biomedical materials. nih.gov Explainable AI methods can further provide insights into the molecular properties that are most important for a given activity. nih.gov
Synthesis Planning: AI can also assist in planning the synthesis of new materials. youtube.com By analyzing existing reaction data, AI models can suggest optimal reaction conditions and even propose novel synthetic routes.
While the direct application of ML and AI to this compound is still an emerging area, the general success of these techniques in materials science suggests a bright future for their use in designing the next generation of cyclophosphazene-based materials. nih.gov
| AI/ML Application | Description | Potential Impact on TPP Research |
|---|---|---|
| Material Discovery | Utilizing algorithms to screen large chemical databases for novel materials with desired properties. aps.orgmdpi.com | Accelerated identification of TPP derivatives with enhanced gas sorption capacity or catalytic activity. |
| Property Prediction | Employing models to forecast the physical, chemical, and biological properties of compounds from their structure. nih.govnih.gov | Prediction of the performance of TPP-based materials in applications like membranes and drug delivery systems. |
| Synthesis Design | Using AI to propose and optimize synthetic pathways for new materials. youtube.com | More efficient and sustainable synthesis of novel TPP derivatives. |
Exploration of Novel Reactivity and Unconventional Materials Applications
The unique reactivity of the phosphazene ring and the versatility of the o-phenylenedioxy substituent open up avenues for exploring novel chemical transformations and creating materials with unconventional applications.
Novel Reactivity: The nitrogen atoms in the cyclophosphazene ring can act as Lewis bases, enabling coordination with metal ions. mdpi.com This property can be exploited to create novel coordination polymers and supramolecular structures with interesting catalytic or magnetic properties. mdpi.com Furthermore, the P-Cl bonds in the precursor, hexachlorocyclotriphosphazene, are highly reactive and can be substituted with a wide range of nucleophiles, allowing for the synthesis of a vast library of derivatives with tailored functionalities. nih.govmdpi.com
Unconventional Applications: The porous nature of this compound has already led to its investigation in gas storage and separation. liverpool.ac.uk Future research could explore its use in more unconventional applications, such as:
Sensors: The inclusion of specific guest molecules into the TPP channels can alter its physical properties, such as its fluorescence or conductivity. This could be harnessed to develop highly selective chemical sensors.
Molecular Rotors and Machines: The confined environment of the TPP nanochannels could be used to host and study the behavior of molecular rotors and other nanoscale machines.
Data Storage: The ability to controllably include and release guest molecules could be explored for high-density data storage at the molecular level.
The exploration of these novel research avenues will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and unlock its full potential in a wide range of advanced technologies.
Q & A
Q. What are the optimal synthetic pathways for Tris(o-phenylenedioxy)cyclophosphazene, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound synthesis typically involves nucleophilic substitution of hexachlorocyclotriphosphazene (HCCP) with o-phenylenediol derivatives. Key variables include:
- Molar ratios : Stoichiometric excess of the diol (≥3:1) ensures complete substitution of chlorine atoms.
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness.
- Catalysis : Triethylamine (EtN) neutralizes HCl byproducts, driving the reaction forward.
- Temperature : Room temperature minimizes side reactions (e.g., cross-linking), while elevated temperatures (40–60°C) accelerate kinetics.
Monitor reaction progress via thin-layer chromatography (TLC) or P NMR to track intermediate spiro-/ansa-cyclophosphazene formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- P NMR : Identifies substitution patterns; a single peak near 10–20 ppm confirms full substitution.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformations in the phosphazene ring) and validates o-phenylenedioxy ligand orientation .
- FTIR : Confirms C-O-C (1250 cm) and P=N (1200–1300 cm) bond formation.
- Elemental analysis : Validates stoichiometry (C, H, N, P) with <0.3% deviation from theoretical values.
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms and regioselectivity in this compound derivatization?
Methodological Answer:
- Quantum chemical calculations (DFT) : Model transition states to predict regioselectivity during ligand substitution. For example, Gibbs free energy differences between spiro- and ansa-isomers guide synthetic prioritization.
- Reaction path search algorithms : Tools like GRRM17 or AFIR explore potential energy surfaces, identifying low-energy pathways for sterically hindered substitutions .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in polar aprotic solvents like THF .
Q. What experimental design strategies mitigate data contradictions in structure-property relationship studies of this compound-based materials?
Methodological Answer:
- Factorial design : Use a 2 factorial approach to isolate variables (e.g., annealing temperature, solvent polarity) affecting thermal stability or fluorescence properties. For example, a 2 design (temperature, solvent, ligand ratio) identifies interactions between factors .
- Robust statistical validation : Apply ANOVA to distinguish experimental noise from significant trends. Replicate trials (n ≥ 5) reduce Type I/II errors.
- Cross-validation with computational models : Compare experimental glass transition temperatures (T) with MD-predicted values to resolve discrepancies .
Q. How can this compound’s supramolecular interactions be engineered to enhance its application in membrane technologies?
Methodological Answer:
- Ligand functionalization : Introduce sulfonate or carboxylate groups to the o-phenylenedioxy moiety to promote hydrogen bonding with water, enhancing hydrophilicity for water purification membranes.
- Layer-by-layer (LbL) assembly : Alternate deposition with polyelectrolytes (e.g., PDDA) to create defect-free films; characterize via AFM and impedance spectroscopy .
- Pore-size tuning : Adjust cyclophosphazene-to-polymer ratios during phase inversion to control membrane porosity (validate with BET analysis) .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?
Methodological Answer:
- Flow chemistry : Continuous reactors (e.g., microfluidic chips) improve heat/mass transfer, reducing side products in large-scale HCCP derivatization.
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistent substitution .
- Design of experiments (DoE) : Central composite design optimizes parameters (e.g., flow rate, residence time) for >90% yield at pilot scale .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?
Application Example:
Q. What comparative analysis frameworks are suitable for benchmarking this compound against analogous cyclophosphazenes?
Methodological Answer:
- Principal component analysis (PCA) : Compare thermal (TGA), optical (UV-Vis), and mechanical (DMA) properties across a cyclophosphazene library.
- Meta-analysis : Aggregate published data on glass transition temperatures (T) and correlate with substituent electronegativity using linear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
